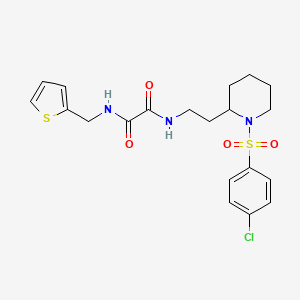

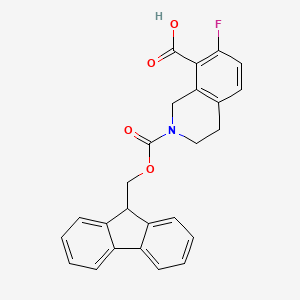

![molecular formula C12H16N2O2S2 B2688187 5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 743452-33-7](/img/structure/B2688187.png)

5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is an organic compound that belongs to the class of dialkylarylamines . These are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, related compounds such as pyrido[2,3-d]pyrimidin-5-one derivatives have been synthesized from 5-acetyl-4-aminopyrimidines . When heated under reflux with MeONa in BuOH, these compounds, acylated with carboxylic anhydrides or acid chlorides, transform into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of novel derivatives, including the subject compound, often involves complex reactions to introduce various substituents that can affect the molecule's properties and activities. Studies on similar compounds highlight the importance of the substituents at different positions on the pyrimidine ring, affecting the compound's interactions and conformations (Stolarczyk et al., 2018). These synthetic efforts are complemented by crystal structure analyses to understand the molecular conformation, which is crucial for predicting the compound's reactivity and interaction with biological targets.

Biological Activities

Research into the biological activities of thieno[2,3-d]pyrimidin derivatives has shown a range of potential applications. Some compounds in this class exhibit cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents. The specific modifications on the pyrimidine ring, such as sulfanyl groups, have been explored for their effects on cytotoxicity, with variations in activity depending on the precise structural changes (Hafez & El-Gazzar, 2017).

Antimicrobial Properties

Some derivatives have been evaluated for their antimicrobial properties, showing promise as novel antimicrobial agents. The structural diversity within this class of compounds allows for the exploration of a wide range of biological activities, potentially leading to the development of new therapeutic agents with specific antimicrobial actions (Tiwari et al., 2018).

Fluorescence Properties

The solid-state fluorescence properties of certain thieno[2,3-d]pyrimidine derivatives have been investigated, indicating potential applications in material science, such as the development of new fluorescent materials for sensing and imaging purposes (Yokota et al., 2012).

Environmental Degradation

Additionally, studies on the environmental degradation of related compounds, such as chlorimuron-ethyl, by microorganisms like Aspergillus niger, provide insights into the environmental fate and potential bioremediation approaches for these chemicals (Sharma et al., 2012).

Future Directions

Future research directions for “5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” and related compounds could involve further exploration of their therapeutic potential. Pyrido[2,3-d]pyrimidines, for example, have shown promise in the development of new therapies due to their biological potential .

Properties

IUPAC Name |

5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S2/c1-4-8-7(2)18-10-9(8)11(15)14(5-6-16-3)12(17)13-10/h4-6H2,1-3H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAZKBLWOXJSJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC2=C1C(=O)N(C(=S)N2)CCOC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dipropylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2688105.png)

![4-(diethylsulfamoyl)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688110.png)

![2-[(1-methyl-1H-pyrazol-3-yl)methoxy]aniline](/img/structure/B2688117.png)

![methyl 3-({[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2688120.png)

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2688122.png)

![2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid](/img/structure/B2688123.png)

![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2688124.png)

![2-Chloro-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylpropanamide](/img/structure/B2688127.png)